7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one 7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671690
InChI: InChI=1S/C11H14N2O/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7,12H2,1H3
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC17671690

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 7-amino-2-propyl-3H-isoindol-1-one
Standard InChI InChI=1S/C11H14N2O/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7,12H2,1H3
Standard InChI Key XBYMUWPAPYQGCY-UHFFFAOYSA-N
Canonical SMILES CCCN1CC2=C(C1=O)C(=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one belongs to the isoindolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrrolidone ring. The propyl group at the 2-position introduces steric bulk and lipophilicity, while the 7-amino group provides a site for hydrogen bonding and derivatization. The planar aromatic system facilitates π-π interactions, a property critical for binding to biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number878154-16-6
Molecular FormulaC11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight190.24 g/mol
IUPAC Name7-amino-2-propyl-2,3-dihydro-1H-isoindol-1-one
SMILESCCCOC1=C2C(=O)NCCC2=CC=C1N

Synthesis and Manufacturing

Synthetic Pathways

Though explicit protocols for 7-amino-2-propyl-2,3-dihydro-1H-isoindol-1-one are scarce, analogous isoindolinone syntheses suggest plausible routes. A nitro-reduction strategy, as employed for 4-amino-2,3-dihydro-1H-isoindol-1-one (CAS 366452-98-4), could be adapted. In this method, catalytic hydrogenation of a nitro precursor using Pd/C and ammonium formate achieves yields exceeding 90% .

Table 2: Hypothetical Synthesis Based on Analogous Methods

StepReactionConditionsYield
1Nitro precursor preparationAlkylation of isoindolinoneN/A
2Catalytic hydrogenationH2\text{H}_2, Pd/C, MeOH~90%

Industrial Production

MolCore BioPharmatech specializes in manufacturing this compound at purities ≥97%, certified under ISO standards . Scale-up challenges may involve controlling racemization and ensuring consistent propyl group incorporation. Advanced purification techniques like preparative HPLC or crystallization from aqueous/organic mixtures are likely employed .

Physicochemical Properties

Solubility and Lipophilicity

The propyl chain enhances lipophilicity compared to unsubstituted analogs. For 4-amino-2,3-dihydro-1H-isoindol-1-one, experimental Log P values range from 0.09 to 1.14, with aqueous solubility ≈8.95 mg/mL . Extrapolating, 7-amino-2-propyl-2,3-dihydro-1H-isoindol-1-one likely exhibits reduced aqueous solubility (estimated Log P ≈1.5–2.0), favoring membrane permeability but complicating formulation .

Stability Profile

Isoindolinones generally demonstrate thermal stability up to 200°C. The electron-withdrawing ketone group stabilizes the ring against oxidative degradation, while the amino group may necessitate protection during storage to prevent oxidation .

ParameterDataSource
GHS Signal WordWarning
Hazard StatementsH302
Precautionary MeasuresP280, P305+P351+P338

Comparative Analysis with Related Compounds

7-Amino-2,3-dihydro-1H-isoindol-1-one (CAS 169044-98-8)

This analog lacks the 2-propyl group, resulting in lower molecular weight (148.17 g/mol) and altered solubility. The absence of the alkyl chain reduces steric hindrance, potentially enhancing binding to flat enzymatic pockets .

7-Amino-2,3-dihydro-1H-inden-1-one (CAS 628732-03-6)

Replacing the isoindolinone’s nitrogen with a carbon atom modifies electronic properties. The indenone system exhibits stronger electron-withdrawing effects, which could influence redox behavior and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator